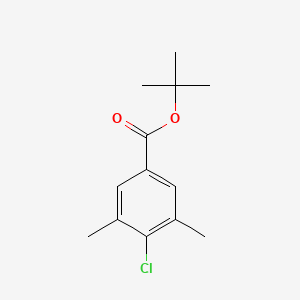

Tert-butyl 4-chloro-3,5-dimethylbenzoate

Beschreibung

Tert-butyl 4-chloro-3,5-dimethylbenzoate is a substituted benzoate ester characterized by a tert-butyl ester group and a chloro-substituted aromatic ring with methyl groups at the 3- and 5-positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its sterically hindered structure aids in protecting carboxylic acid functionalities during multi-step reactions . The synthesis involves halogenation and esterification steps, as demonstrated in the preparation of related tert-butyl derivatives (e.g., Compound 42c), where 4-chloro-3,5-dimethylaniline is converted to a hydrazine intermediate, followed by coupling with a pyrazolo-pyridine precursor . Its molecular formula is C₁₃H₁₇ClO₂, with a calculated molecular weight of 244.73 g/mol.

Eigenschaften

Molekularformel |

C13H17ClO2 |

|---|---|

Molekulargewicht |

240.72 g/mol |

IUPAC-Name |

tert-butyl 4-chloro-3,5-dimethylbenzoate |

InChI |

InChI=1S/C13H17ClO2/c1-8-6-10(7-9(2)11(8)14)12(15)16-13(3,4)5/h6-7H,1-5H3 |

InChI-Schlüssel |

VPEFIGKZYMVSGN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1Cl)C)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of tert-butyl 4-chloro-3,5-dimethylbenzoate typically involves the esterification of 4-chloro-3,5-dimethylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Tert-butyl 4-chloro-3,5-dimethylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the type of reaction and the conditions applied.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-chloro-3,5-dimethylbenzoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving the interaction of organic compounds with biological systems.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 4-chloro-3,5-dimethylbenzoate involves its interaction with specific molecular targets, leading to various chemical transformations. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways . The chlorine atom can also be involved in substitution reactions, altering the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 4-chloro-3,5-dimethylbenzoate with structurally and functionally related compounds, focusing on physicochemical properties, hazards, and applications.

Table 1: Comparative Analysis of Tert-butyl 4-chloro-3,5-dimethylbenzoate and Analogues

Key Comparative Insights:

Structural and Functional Differences :

- Halogen Substituents : The bromo analogue (tert-butyl 4-bromo-3,5-dimethylbenzoate) has a higher molecular weight (285.18 vs. 244.73) and greater reactivity in nucleophilic substitutions compared to the chloro derivative due to bromine’s lower bond dissociation energy .

- Ester Groups : Tert-butyl esters exhibit superior steric protection and thermal stability compared to methyl esters, which are more prone to hydrolysis .

Hazard Profiles: The bromo analogue’s safety data sheet (SDS) lists respiratory and dermal irritation risks (H315, H319, H335) , which may extend to the chloro derivative due to structural similarity. In contrast, 4-chloro-3,5-dimethylphenol (PCMX) poses acute aquatic toxicity (H400) and skin sensitization risks , risks that are mitigated in ester forms due to reduced bioavailability .

Environmental and Metabolic Behavior: Microbial degradation studies on chlorobenzoates (e.g., 3,5-dichlorobenzoate) suggest that substituent position and steric bulk influence biodegradation rates. The tert-butyl group likely slows microbial action compared to unsubstituted benzoates, increasing environmental persistence . Hydrolysis of tert-butyl esters under environmental conditions could release 4-chloro-3,5-dimethylbenzoic acid, which may share metabolic pathways with chlorophenols, albeit with slower kinetics .

Synthetic Utility :

- Tert-butyl derivatives are preferred in peptide synthesis and drug development for their stability under acidic conditions, whereas methyl esters are more labile and suited for short-term applications .

- The bromo analogue’s higher reactivity makes it a superior candidate for Suzuki-Miyaura cross-coupling reactions compared to the chloro derivative .

Biologische Aktivität

Tert-butyl 4-chloro-3,5-dimethylbenzoate is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article presents a detailed overview of its biological activity, including research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Tert-butyl 4-chloro-3,5-dimethylbenzoate is characterized by its ester functional group and the presence of chlorine and methyl substituents on the aromatic ring. Its molecular formula is C12H15ClO2, and it possesses a molecular weight of approximately 226.70 g/mol. The unique arrangement of substituents contributes to its reactivity and biological interactions.

The biological activity of tert-butyl 4-chloro-3,5-dimethylbenzoate can be attributed to its ability to interact with various biological targets. The chlorine atom and the tert-butyl group may influence the compound's lipophilicity, enhancing its membrane permeability. The ester group can undergo hydrolysis to release active benzoic acid derivatives, which may participate in biochemical pathways or inhibit specific enzymes.

Antimicrobial Activity

Research has indicated that tert-butyl 4-chloro-3,5-dimethylbenzoate exhibits antimicrobial properties against a range of bacterial strains. In one study, the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial species tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Cytotoxicity

The cytotoxic effects of tert-butyl 4-chloro-3,5-dimethylbenzoate have been evaluated using various cancer cell lines. A notable study conducted on human breast cancer cells (MCF-7) revealed an IC50 value of approximately 30 µM after 48 hours of treatment. This indicates moderate cytotoxicity, suggesting potential applications in cancer therapeutics.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study investigated the effects of tert-butyl 4-chloro-3,5-dimethylbenzoate on MCF-7 cells. Results showed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

- Antiviral Activity : In vitro studies have suggested that this compound may inhibit viral replication in certain cell lines infected with influenza virus. The mechanism appears to involve interference with viral entry or replication processes.

Comparative Analysis with Similar Compounds

To better understand the biological activity of tert-butyl 4-chloro-3,5-dimethylbenzoate, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | IC50/MIC Values |

|---|---|---|

| Tert-butyl 4-bromo-3,5-dimethylbenzoate | Moderate cytotoxicity | IC50 ~ 25 µM |

| Tert-butyl 4-methoxy-3,5-dimethylbenzoate | Antioxidant properties | IC50 ~ 40 µM |

| Tert-butyl 4-chloro-3,5-dimethoxybenzoate | Antimicrobial activity | MIC ~ 150 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.